

Ethylammonium Sulfate vs. Methylammonium Sulfate in Perovskite Stability: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl-ammonium sulfate*

Cat. No.: B3343170

[Get Quote](#)

A head-to-head comparison of ethylammonium (EA) sulfate and methylammonium (MA) sulfate as additives for enhancing perovskite solar cell stability reveals a landscape ripe for further investigation. While direct comparative studies are not readily available in existing literature, an analysis of the distinct roles of the organic cations (ethylammonium vs. methylammonium) and the sulfate anion provides critical insights into their potential impacts on perovskite device performance and longevity.

Methylammonium-based perovskites, particularly methylammonium lead iodide (MAPbI₃), have been a cornerstone of perovskite solar cell research. However, their inherent thermal and environmental instability has been a significant bottleneck for commercialization^{[1][2]}. This has led to extensive research into "additive engineering," a strategy to improve the quality and stability of the perovskite film by incorporating small amounts of specific compounds into the precursor solution^[3].

This guide synthesizes available data to compare the potential effects of ethylammonium sulfate and methylammonium sulfate on perovskite stability, drawing from studies on the individual ionic components and related sulfate compounds.

Cation Comparison: Ethylammonium vs. Methylammonium

The organic A-cation in the ABX₃ perovskite structure plays a crucial role in determining the material's structural integrity and, consequently, its stability.

- Ethylammonium (EA): Theoretical studies suggest that replacing the smaller methylammonium cation with the slightly larger ethylammonium cation can be an effective way to improve the structural stability of mixed-cation perovskites (MA_{1-x}EA_xPbI₃)^[4]. The addition of EA has been shown to improve the surface morphology of the perovskite layer^[5]. One study on a multifunctional additive, 2-aminoethyl hydrogen sulfate (AES), which contains an ethylammonium group, demonstrated significant improvements in both power conversion efficiency (PCE) and long-term stability^[6].
- Methylammonium (MA): While central to high-efficiency perovskite solar cells, the MA cation is known for its volatility and susceptibility to degradation in the presence of heat and moisture^[7]. However, additives containing the MA cation, such as methylammonium chloride (MACl), have been shown to improve the crystallinity and reduce defects in perovskite films, leading to enhanced performance and stability^[3].

The Role of the Sulfate Anion

Sulfate anions (SO₄²⁻) have been investigated as a potent tool for passivating defects and enhancing the moisture resistance of perovskite films. When introduced as an additive, sulfate can interact with the perovskite surface, mitigating degradation pathways.

One study demonstrated that treating the interface between the titanium dioxide (TiO₂) electron transport layer and the perovskite with ammonium sulfate enhanced the operational stability of the devices. The sulfate-treated cells retained 95% of their initial efficiency after 1800 seconds at the maximum power point, whereas the untreated devices lost over 40% of their initial efficiency^[8]. Another investigation into the effects of different sulfate compounds found that the addition of sodium sulfate to a methylammonium lead iodide perovskite precursor led to a significant improvement in the average voltage output compared to a control group and a group with ammonium sulfate^[9]. This suggests that the sulfate anion can improve the film morphology and electronic properties of the perovskite layer^[9].

Quantitative Performance and Stability Data

The following tables summarize quantitative data from studies on perovskite solar cells incorporating sulfate-containing additives and ethylammonium-based compounds. It is important to note that these studies were not direct comparisons and were performed under different experimental conditions.

Table 1: Performance of Perovskite Solar Cells with Sulfate-Containing Additives

Additive	Perovskite Composition	Power Conversion Efficiency (PCE)	Key Stability Findings	Reference
2-aminoethyl hydrogen sulfate (AES)	Cs0.05(FA0.85M A0.15)0.95Pb(I0. 85Br0.15)3	20.1% (flexible device)	Maintained over 97% of initial efficiency after 2280 hours in ambient conditions.	[6]
Ammonium Sulfate (interface treatment)	Not specified	Not specified	Retained 95% of initial efficiency after 1800s at VMPP, while control lost >40%.	[8]
Sodium Sulfate	CH ₃ NH ₃ PbI ₃	Voltage output significantly higher than control.	Improved film morphology.	[9]
Ammonium Sulfate	CH ₃ NH ₃ PbI ₃	No significant difference in voltage output compared to control.	-	[9]

Table 2: Performance of Perovskite Solar Cells with Ethylammonium-Based Additives

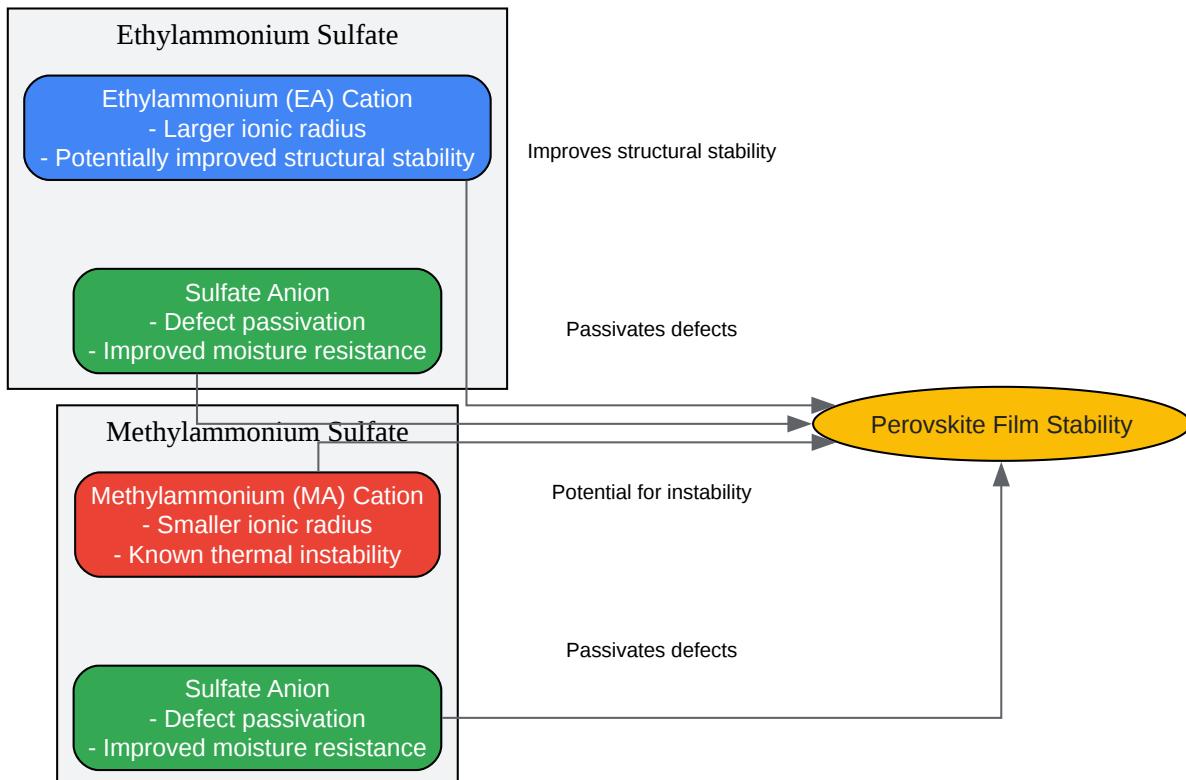
Additive/Cation	Perovskite Composition	Power Conversion Efficiency (PCE)	Key Stability Findings	Reference
Ethylammonium Bromide (EABr) + Rubidium Iodide (RbI)	CH ₃ NH ₃ PbI ₃	Improved conversion efficiencies.	Improved stability.	[5]
Ethylammonium (as mixed cation)	MA _{1-x} EA _x PbI ₃	Theoretical	Replacing MA with EA is predicted to improve stability.	[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.

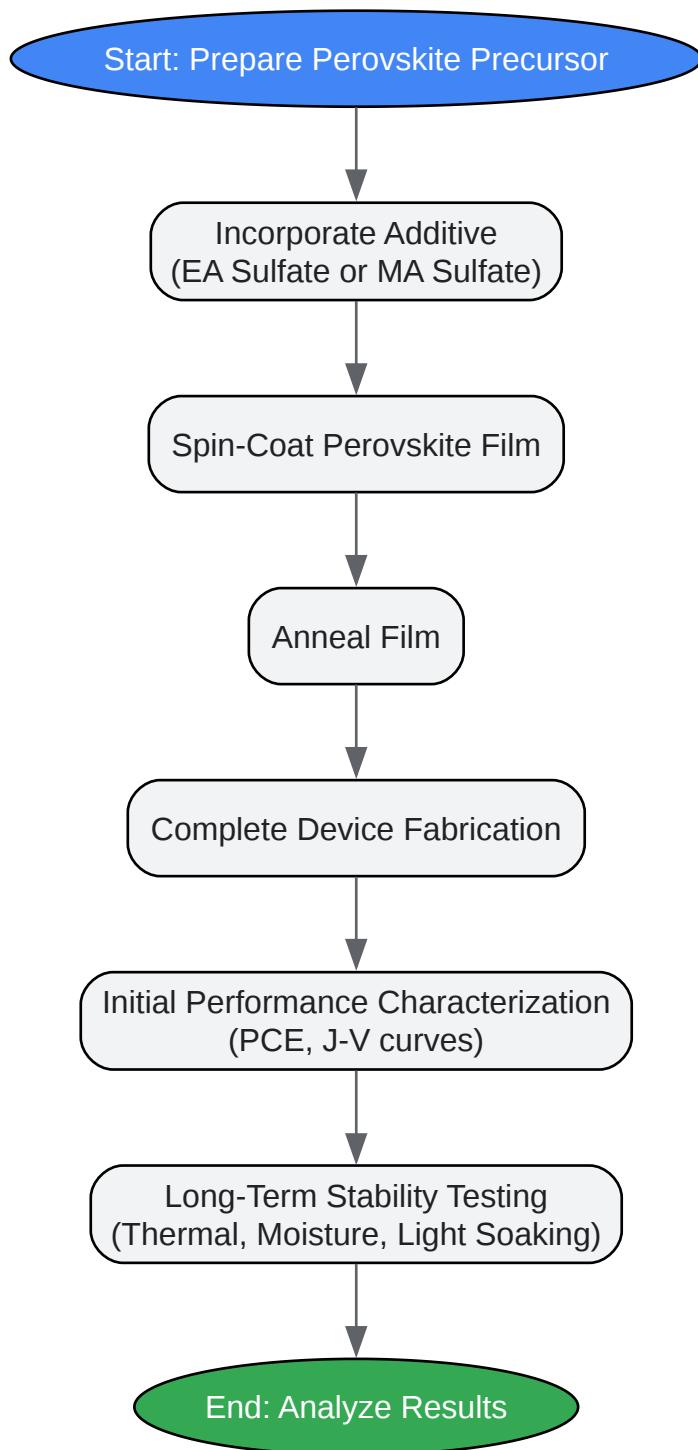
Protocol 1: Fabrication of Perovskite Solar Cells with 2-Aminoethyl Hydrogen Sulfate (AES) Additive[6]

- Perovskite Precursor Preparation: The perovskite precursor solution is prepared with the desired stoichiometry (e.g., Cs_{0.05}(FA_{0.85}MA_{0.15})_{0.95}Pb(I_{0.85}Br_{0.15})₃). The multifunctional additive, 2-aminoethyl hydrogen sulfate (AES), is then added to this precursor solution.
- Film Deposition: The perovskite film is deposited onto a substrate using a spin-coating technique.
- Annealing: The film is subsequently annealed at a specific temperature to promote crystallization.
- Device Completion: The remaining layers of the solar cell, such as the hole transport layer and the metal electrode, are deposited to complete the device.


- Stability Testing: Non-encapsulated flexible devices are aged under ambient conditions (25 ± 5% relative humidity) for over 2280 hours, with their PCE measured periodically.

Protocol 2: Application of Sulfate Compounds to Perovskite Solar Cells[9]

- Solar Cell Preparation: Three groups of four perovskite solar cells are prepared.
- Additive Incorporation:
 - Group 1 (Ammonium Sulfate): 0.01g of ammonium sulfate is added to the methylammonium lead iodide perovskite precursor solution.
 - Group 2 (Sodium Sulfate): 0.01g of sodium sulfate is added to the methylammonium lead iodide perovskite precursor solution.
 - Group 3 (Control): No sulfate compound is added.
- Deposition and Annealing: The respective precursor solutions are applied to the solar cells, which are then heated and annealed.
- Voltage Measurement: The voltage output of each solar cell is recorded seven times per cell over a period of two weeks under a lightbulb. The average voltage for each cell is then calculated.


Visualizing the Comparison and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical comparison between the two additives and a general workflow for their application and testing.

[Click to download full resolution via product page](#)

Caption: Logical comparison of Ethylammonium and Methylammonium Sulfate additives.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for testing perovskite additives.

Conclusion

While a definitive conclusion on whether ethylammonium sulfate or methylammonium sulfate is superior for perovskite stability awaits direct comparative experimental studies, the available evidence allows for an informed hypothesis. The combination of the potentially more stable ethylammonium cation and the defect-passivating sulfate anion suggests that ethylammonium sulfate is a highly promising candidate for enhancing the long-term stability of perovskite solar cells.

Conversely, while the sulfate anion in methylammonium sulfate would likely offer stability benefits, the inherent instability of the methylammonium cation itself may limit the overall improvement. Future research should focus on a systematic, side-by-side comparison of these two additives under standardized testing protocols to quantify their respective impacts on perovskite solar cell performance and durability. Such studies will be invaluable for guiding the development of next-generation, commercially viable perovskite photovoltaics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Improving the Environmental Stability of Methylammonium-Based Perovskite Solar Cells [dspace.mit.edu]
- 3. Optimal Methylammonium Chloride Additive for High-Performance Perovskite Solar Cells [mdpi.com]
- 4. Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fabrication and Characterization of Ethylammonium- and Rubidium-Added Perovskite Solar Cells [mdpi.com]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. researchgate.net [researchgate.net]
- 8. Ammonium sulfate treatment at the TiO₂/perovskite interface boosts operational stability of perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Full Abstract [abstracts.societyforscience.org]
- To cite this document: BenchChem. [Ethylammonium Sulfate vs. Methylammonium Sulfate in Perovskite Stability: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3343170#ethylammonium-sulfate-vs-methylammonium-sulfate-in-perovskite-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com